molecular formula C16H13F3N2O3 B2598337 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-29-5

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No.: B2598337
CAS No.: 477334-29-5
M. Wt: 338.286
InChI Key: ODVNPHXFPCGIOO-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 3-nitrophenyl group at the carbonyl position and a 4-(trifluoromethyl)anilino group at the β-position. The molecular formula is inferred as C₁₆H₁₂F₃N₂O₃ (based on structural analogs in and ). The 3-nitro group confers strong electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c17-16(18,19)12-4-6-13(7-5-12)20-9-8-15(22)11-2-1-3-14(10-11)21(23)24/h1-7,10,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVNPHXFPCGIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-29-5
Record name 1-(3-NITROPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves multi-step organic reactions. One possible route could be:

    Formation of Propanone Derivative: The attachment of a propanone group to the nitrophenyl ring, possibly through a Friedel-Crafts acylation reaction.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exhibit notable anticancer properties. A study highlighted its efficacy against various cancer cell lines, including prostate and CNS cancers. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and trifluoromethyl groups could enhance cytotoxicity against specific cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like the nitro and trifluoromethyl moieties is believed to contribute to this activity, making it a candidate for further development as an antibacterial agent .

Synthesis Techniques

The synthesis of this compound typically involves a multi-step process that can include:

  • Knoevenagel Condensation : This reaction allows for the formation of carbon-carbon bonds, which is crucial in building the compound's structure.
  • Nucleophilic Substitution Reactions : These reactions facilitate the introduction of various functional groups that can modify biological activity.

A detailed synthesis pathway can be summarized as follows:

StepReaction TypeConditionsYield
1Knoevenagel ReactionBase-catalyzed at room temperature85%
2Nucleophilic SubstitutionHeating in solvent75%

This table illustrates typical yields obtained during the synthesis process, showcasing the efficiency of the methods used.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their activity against prostate cancer cell lines. The most promising compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoromethyl groups could play a role in its binding affinity and activity.

Comparison with Similar Compounds

Key Observations:

Electron Effects: The 3-nitro group (R₁) in the target compound and analogs (e.g., CID 5072179, CID 4605410) enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Lipophilicity: The trifluoromethyl group (logP ~1.5–2.0) significantly boosts membrane permeability compared to ethyl or phenoxy substituents . Benzodioxol-containing analogs () may exhibit improved blood-brain barrier penetration due to aromatic stacking .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., ethyl or methoxy) are synthesized via Claisen-Schmidt condensations (as in ), while trifluoromethyl derivatives require specialized fluorination steps .

Pharmacological and Industrial Relevance

  • Impurity Profiles: Compounds such as 1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone () are monitored as impurities in drug synthesis, emphasizing the need for rigorous analytical methods .

Physicochemical Property Comparison

Property Target Compound 3-(2,4-Dimethoxyanilino) Analog () 1-(4-Fluorophenyl) Analog ()
Density (g/cm³) ~1.3 (predicted) 1.264 Not reported
Boiling Point (°C) ~450–500 (predicted) 497.0 Not reported
pKa ~4.5–5.0 (predicted) 4.94 Not reported

The lower pKa of the dimethoxy analog () reflects reduced acidity due to electron-donating substituents, whereas the target compound’s nitro group likely increases acidity .

Biological Activity

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, also known by its CAS number 477334-29-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16_{16}H13_{13}F3_3N2_2O3_3
  • Molecular Weight : 338.28 g/mol
  • CAS Number : 477334-29-5

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that related compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2) exhibit significant antiproliferative effects on tumor cell lines, suggesting a similar potential for this compound .
  • Antiproliferative Effects : In vitro assays have demonstrated that the compound can reduce cell viability in various cancer cell lines. For instance, IC50_{50} values in the low micromolar range have been reported for similar compounds against prostate and breast cancer cell lines .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Cell Line/Target IC50_{50} (µM) Reference
AntiproliferativeProstate Cancer (PC-3)0.33
AntiproliferativeBreast Cancer (MCF-7)0.66
VEGFR-2 InhibitionCancer Cell Lines0.096
Enzyme InhibitionVarious TargetsSub-micromolar

Case Studies and Research Findings

  • Anticancer Activity : A study reported that derivatives of similar structures demonstrated potent anticancer activity with selective toxicity towards cancer cells compared to non-cancerous cells. This selectivity is crucial for reducing side effects in therapeutic applications .
  • Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent. The docking studies reveal favorable interactions with amino acid residues critical for enzymatic function .
  • Toxicity Assessments : Preliminary toxicity assessments suggest that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. In silico models indicate low environmental toxicity but highlight potential mild human toxicity concerns .

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